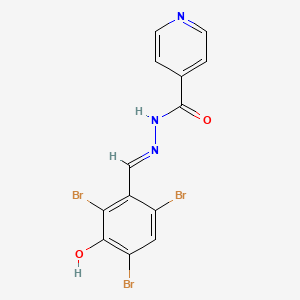

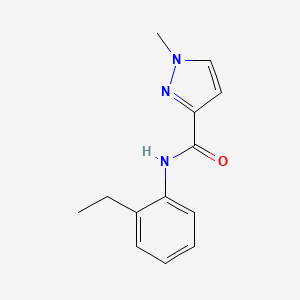

![molecular formula C19H18N2O3 B5564299 3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is a synthetic compound that belongs to the quinazoline family. It is commonly used in scientific research to investigate its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinedione derivatives have attracted considerable interest due to their wide range of pharmacological properties. The synthesis of quinazolinediones, including the methods for preparing 3-substituted 2,4(1H,3H)-quinazolinediones from corresponding N-substituted 2-aminobenzamides, provides a foundation for exploring their therapeutic potential. These synthetic pathways involve treatment with ethyl chloroformate and KOH in ethanol, highlighting the chemical versatility and reactivity of the quinazolinedione nucleus (Akgün, Hollstein, & Hurwitz, 1988).

Pharmacological Properties

The biological activities of quinazolinedione derivatives span across various therapeutic areas. For instance, certain quinazolinediones have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results in comparison to well-known analgesics like acetylsalicylic acid. This underscores the potential of quinazolinedione derivatives in pain management and inflammation reduction (Daidone et al., 1994).

Stability and Degradation

The stability of quinazolinedione derivatives under various conditions is crucial for their development as pharmaceutical substances. Research on their stability under stress conditions, such as exposure to UV radiation, high temperatures, and oxidants, provides valuable insights into their chemical robustness. These studies also explore the hydrolysis behavior in acidic and alkaline environments, which is critical for understanding the degradation pathways and designing more stable derivatives (Gendugov et al., 2021).

Antimicrobial Activities

The synthesis of quinazolinedione derivatives containing oxadiazolin-5-thione moieties and their evaluation for antibacterial activity represent another significant area of application. These studies have identified compounds with promising antibacterial properties, opening avenues for the development of new antimicrobial agents (Ahmed, Abd-Alla, & El-zohry, 2007).

properties

IUPAC Name |

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-20-18(23)15-6-4-5-7-16(15)21(19(20)24)12-17(22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMFGTBRUCTAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)

![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)